molecular formula C13H18N4 B1392528 3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1211539-73-9

3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1392528
M. Wt: 230.31 g/mol
InChI Key: NJZXPTPZTYNEKH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as H1 NMR, C13 NMR, mass spectra, and single crystal X-Ray diffraction study .


Chemical Reactions Analysis

There’s a study that describes the formation of 2- [4- (pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as IR spectroscopy and NMR .

Scientific Research Applications

  • Radiosynthesis for Imaging Receptors : Eskola et al. (2002) discussed the synthesis of a derivative for imaging dopamine D4 receptors using electrophilic fluorination. This compound demonstrated potential for brain imaging studies in rats (Eskola et al., 2002).

  • Analytical Chemistry : Chavez-Eng et al. (1997) developed a sensitive assay using liquid chromatography and tandem mass spectrometry for determining a novel dopamine D4 receptor antagonist in human plasma and urine (Chavez-Eng et al., 1997).

  • Antimicrobial and Coagulation Studies : Gein et al. (2013) synthesized derivatives and studied their antimicrobial activity and influence on blood coagulation (Gein et al., 2013).

  • Novel Synthesis Methods : Davis et al. (1992) described the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine through a reaction with benzonitrile, showcasing a method for creating pyrrolo-pyridines and related compounds (Davis et al., 1992).

  • Anticancer Research : Mallesha et al. (2012) investigated the antiproliferative effects of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines (Mallesha et al., 2012).

  • Dopamine D4 Receptor Imaging Agents : Oh et al. (2004) synthesized fluorine-substituted derivatives for potential use in dopamine D4 receptor imaging by positron emission tomography (Oh et al., 2004).

  • Alzheimer's Disease Research : Umar et al. (2019) described the synthesis of derivatives as potent inhibitors of acetylcholinesterase and amyloid β aggregation, relevant for Alzheimer's disease research (Umar et al., 2019).

  • Anticonvulsant Agents : Rybka et al. (2017) synthesized and evaluated new derivatives as potential anticonvulsant agents, assessing their pharmacological properties and safety (Rybka et al., 2017).

  • Analgesic and Antimicrobial Properties : Śladowska et al. (2009) synthesized derivatives and evaluated their analgesic and antimicrobial properties (Śladowska et al., 2009).

  • Antiarrhythmic and Antihypertensive Effects : Malawska et al. (2002) studied the electrocardiographic, antiarrhythmic, and antihypertensive activity of pyrrolidin-2-one and pyrrolidine derivatives (Malawska et al., 2002).

  • Antitumor Activity : Andreani et al. (2008) reported the synthesis of bis-indole derivatives containing a piperazine unit, which showed antitumor activity in a human cell line screen (Andreani et al., 2008).

Safety And Hazards

While specific safety and hazard information for “3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine” isn’t available, it’s generally recommended to handle similar compounds in accordance with good industrial hygiene and safety practice .

Future Directions

Future research could focus on optimizing the synthesis process and improving the potency and selectivity profile of similar compounds .

properties

IUPAC Name

3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-2-12-11(10-16-13(12)15-4-1)3-7-17-8-5-14-6-9-17/h1-2,4,10,14H,3,5-9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZXPTPZTYNEKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC2=CNC3=C2C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-piperazin-1-ylethyl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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